molecular formula C20H19O11+ B12784999 Delphinidin 3-arabinoside cation CAS No. 324533-67-7

Delphinidin 3-arabinoside cation

Cat. No.: B12784999
CAS No.: 324533-67-7
M. Wt: 435.4 g/mol
InChI Key: XZUBZVMZVWFBNE-NTCOEUGSSA-O
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Description

Delphinidin 3-arabinoside cation is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant blue and purple colors in plants such as berries, eggplants, and grapes. This compound is known for its potent antioxidant properties and has been the subject of extensive research due to its potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delphinidin 3-arabinoside cation can be synthesized through the glycosylation of delphinidin with arabinose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the attachment of the sugar moiety to the delphinidin molecule. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound involves the extraction of delphinidin from natural sources such as berries, followed by enzymatic or chemical glycosylation to attach the arabinose sugar. This process is optimized for large-scale production by using bioreactors and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Delphinidin 3-arabinoside cation undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the delphinidin molecule, which can participate in redox reactions and form stable complexes with metal ions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, leucoanthocyanidins, and various substituted derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Delphinidin 3-arabinoside cation has a wide range of scientific research applications:

    Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.

    Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

    Medicine: Research has shown that this compound has potential anticancer properties, inhibiting the growth of cancer cells and inducing apoptosis.

    Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant additive .

Mechanism of Action

The mechanism of action of delphinidin 3-arabinoside cation involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Delphinidin 3-arabinoside cation is unique among anthocyanins due to its specific glycosylation with arabinose. Similar compounds include:

Properties

CAS No.

324533-67-7

Molecular Formula

C20H19O11+

Molecular Weight

435.4 g/mol

IUPAC Name

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C20H18O11/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26)/p+1/t13-,17-,18+,20-/m0/s1

InChI Key

XZUBZVMZVWFBNE-NTCOEUGSSA-O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O

Origin of Product

United States

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